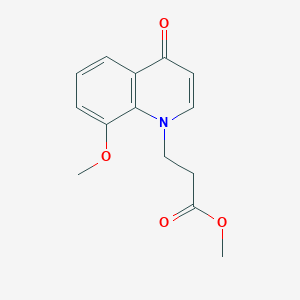

Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate

Beschreibung

Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is a quinolinone derivative characterized by a methoxy group at the 8-position of the quinoline ring and a methyl ester moiety attached via a propanoate linker. Quinolinone derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and enzyme-modulating effects .

Eigenschaften

Molekularformel |

C14H15NO4 |

|---|---|

Molekulargewicht |

261.27 g/mol |

IUPAC-Name |

methyl 3-(8-methoxy-4-oxoquinolin-1-yl)propanoate |

InChI |

InChI=1S/C14H15NO4/c1-18-12-5-3-4-10-11(16)6-8-15(14(10)12)9-7-13(17)19-2/h3-6,8H,7,9H2,1-2H3 |

InChI-Schlüssel |

DSLBVHLJGAQGTC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=C1N(C=CC2=O)CCC(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:

Formation of the Quinolone Core: The quinolone core can be synthesized through a multi-step process involving the cyclization of an appropriate precursor. This often includes the use of aniline derivatives and β-ketoesters under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group at the 8th position can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Esterification: The propanoate ester is formed by reacting the quinolone derivative with propanoic acid or its derivatives under esterification conditions, typically using a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, yield, and cost-effectiveness. Techniques such as flow chemistry and the use of continuous reactors can be employed to enhance efficiency and reduce production time.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Methyl-3-(8-Methoxy-4-oxoquinolin-1(4H)-yl)propanoat hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es dient als Baustein für die Synthese komplexerer Chinolonderivate mit potenziellen pharmazeutischen Anwendungen.

Biologie: Die Verbindung kann in Studien im Zusammenhang mit Enzyminhibition, Rezeptorbindung und zellulären Signalwegen verwendet werden.

Medizin: Aufgrund seines Chinolonkernes kann es antibakterielle, antivirale und anticancerogene Eigenschaften aufweisen, was es zu einem Kandidaten für die Medikamentenentwicklung macht.

Industrie: Die Verbindung kann aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von Methyl-3-(8-Methoxy-4-oxoquinolin-1(4H)-yl)propanoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Chinolonkern ist dafür bekannt, die bakterielle DNA-Gyrase und Topoisomerase IV zu hemmen, Enzyme, die für die DNA-Replikation und -Transkription unerlässlich sind. Diese Hemmung führt zur Störung der bakteriellen Zellteilung und des Wachstums. Darüber hinaus kann die Verbindung mit anderen zellulären Zielstrukturen wie Rezeptoren und Enzymen interagieren, abhängig von ihrer spezifischen Struktur und ihren funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinolone derivatives with potential pharmaceutical applications.

Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: Due to its quinolone core, it may exhibit antibacterial, antiviral, and anticancer properties, making it a candidate for drug development.

Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with specific molecular targets. The quinolone core is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with other cellular targets, such as receptors and enzymes, depending on its specific structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

- Methoxy groups at the 6- or 7-position (e.g., ) allow for better conjugation with the quinolinone ring, altering electron density and hydrogen-bonding capacity.

- Halogen Substitution: Chloro and fluoro analogs (e.g., ) introduce electron-withdrawing effects, which may enhance electrophilic reactivity or reduce metabolic degradation. For instance, Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate’s dual substitution likely increases lipophilicity, favoring membrane permeability .

Physicochemical Properties

- Polarity and Solubility : Methoxy groups generally enhance water solubility compared to halogens. The 6-methoxy analog () has a predicted pKa of 2.73, suggesting moderate acidity, while chloro-substituted derivatives () may exhibit lower solubility due to increased hydrophobicity.

- Thermal Stability : The 6-methoxy analog’s predicted boiling point (421.6°C) indicates higher thermal stability compared to halogenated derivatives, which may degrade at lower temperatures .

Biologische Aktivität

Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 233.24 g/mol

- CAS Number : 1279217-22-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- DNA Intercalation : The quinoline core structure allows for intercalation into DNA, which can inhibit replication and transcription processes.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its potential anticancer effects.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that this compound can induce oxidative stress in cancer cells, leading to apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

-

Cell Line Studies : In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (Breast Adenocarcinoma) : Exhibited reduced cell viability and induced apoptotic pathways.

- A375 (Melanoma) : Showed strong inhibition of cell proliferation and increased ROS levels leading to cell death.

- HCT116 (Colorectal Carcinoma) : Displayed similar patterns of cytotoxicity.

- Mechanistic Insights :

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. Preliminary data suggests that this compound may exhibit:

- Bactericidal Effects : Against various bacterial strains, potentially due to its ability to disrupt bacterial DNA synthesis.

- Antifungal Activity : Similar compounds have shown effectiveness against fungal pathogens, warranting further investigation into this aspect.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate | Structure | Anticancer and antimicrobial |

| Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate | Structure | Anticancer properties with different selectivity |

The presence of the methoxy group at the 8-position enhances solubility and specificity toward biological targets compared to other derivatives.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as an effective anticancer agent.

- Synergistic Effects : Research indicates that combining this compound with established chemotherapeutics may enhance overall efficacy while reducing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.